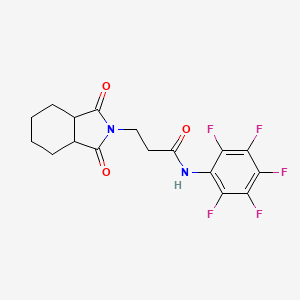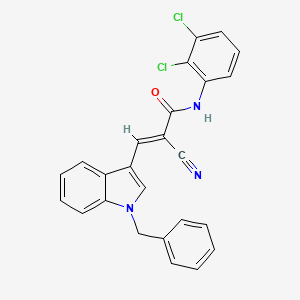![molecular formula C21H18BrN5OS B10896501 N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10896501.png)
N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with a rather imposing name, belongs to the family of pyrazolopyridine derivatives. These compounds are known for their diverse pharmacological activities, making them interesting for various scientific fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps. A commonly used method starts with the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine core, which is then subjected to a condensation reaction with 4-bromo-2-thiophene ethylidene and carbohydrazide. The reaction conditions often include the use of solvents like ethanol or methanol, with the addition of catalytic acids or bases to facilitate the condensation.
Industrial Production Methods: For industrial-scale production, the methods need to be optimized for cost-efficiency and yield. This often involves high-throughput techniques such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and high yield. Purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can reduce certain functional groups within the compound.
Substitution: The bromine atom on the thiophene ring can be a site for nucleophilic substitution reactions.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Oxidation: Formation of sulfoxides or sulfones depending on the degree of oxidation.
Reduction: Reduced forms of the ethylidene group or the thiophene ring.
Substitution: Products where the bromine is replaced by the nucleophile.
Scientific Research Applications
This compound finds applications across several research domains:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Some related compounds are explored for their therapeutic potential in treating diseases like cancer and bacterial infections.
Industry: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action depends on the specific derivative of the compound:
Anticancer Activity: It may interfere with cell division by targeting microtubules or DNA replication enzymes.
Antimicrobial Activity: It can disrupt cell wall synthesis or protein synthesis in bacteria.
Comparison with Similar Compounds
Unique Features: This compound's unique features lie in its pyrazolopyridine core, which imparts specific electronic and steric properties that can be fine-tuned by modifying the substituents.
Similar Compounds:3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: The parent compound without the additional ethylidene and thiophene groups.
4-Bromo-2-thiophene carboxaldehyde: Similar thiophene derivative used in various organic syntheses.
This detailed analysis provides a comprehensive understanding of the compound "N'4-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE" covering its preparation, reactions, applications, mechanism, and comparison with similar compounds.
Properties
Molecular Formula |
C21H18BrN5OS |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromothiophen-2-yl)ethylideneamino]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18BrN5OS/c1-12-9-17(21(28)25-24-13(2)18-10-15(22)11-29-18)19-14(3)26-27(20(19)23-12)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,25,28)/b24-13- |
InChI Key |
WJNCCLGUXVVMHW-CFRMEGHHSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N/N=C(/C)\C4=CC(=CS4)Br |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NN=C(C)C4=CC(=CS4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10896425.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10896433.png)
![5-(4-chlorophenyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10896437.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(4-fluorophenyl)-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10896440.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10896452.png)

![4-(4-chloro-2-ethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896467.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896475.png)
![6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896483.png)
![N-(butan-2-yl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896493.png)
![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896516.png)
![4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896518.png)
![2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10896529.png)
